Hinokitiol

Description

Hinokitiol has been reported in Thujopsis dolabrata, Chamaecyparis formosensis, and other organisms with data available.

structure

Properties

IUPAC Name |

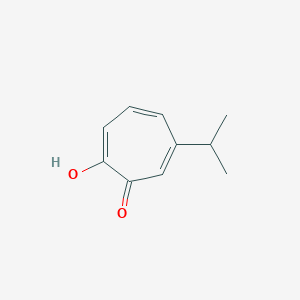

2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWUEFKEXZQKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | hinokitiol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hinokitiol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043911 | |

| Record name | beta-Thujaplicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

140.00 °C. @ 10.00 mm Hg | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.2 mg/mL at 25 °C | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-44-5 | |

| Record name | Hinokitiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Thujaplicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hinokitiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Thujaplicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-isopropyl-2,4,6-cyclohepta-2,4,6-trien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-THUJAPLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5335D6EBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 - 52.5 °C | |

| Record name | beta-Thujaplicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Antibacterial Mechanism of Action of Hinokitiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokitiol (β-thujaplicin) is a natural monoterpenoid and tropolone derivative found in the heartwood of trees belonging to the Cupressaceae family, such as the Japanese Aomori Hiba ( Thujopsis dolabrata ).[1] It has garnered significant attention for its broad-spectrum antimicrobial activity against a wide range of pathogenic bacteria, including antibiotic-resistant strains.[2][3] This technical guide provides a comprehensive overview of the multifaceted mechanisms through which this compound exerts its antibacterial effects, summarizes key quantitative data, and details essential experimental protocols for its study. The molecule's ability to target multiple cellular processes simultaneously makes it a compelling candidate for further research and development in an era of growing antimicrobial resistance.

Core Antibacterial Mechanisms of Action

This compound's bactericidal activity is not attributed to a single target but rather to a combination of disruptive actions on fundamental cellular processes. The primary mechanisms include the disruption of metal ion homeostasis, compromise of the cell membrane, and inhibition of critical metabolic pathways.

Disruption of Iron Homeostasis and Pro-oxidant Activity

A principal mechanism of this compound is its function as a potent iron chelator.[4][5] Iron is an essential cofactor for numerous bacterial enzymes and cellular processes, and its homeostasis is tightly regulated. This compound disrupts this balance through several concerted actions:

-

Intracellular Iron Depletion: By chelating iron, this compound reduces the intracellular availability of this critical metal, hindering bacterial growth and metabolism.[4]

-

Generation of Reactive Oxygen Species (ROS): The this compound-iron complex itself can act as a pro-oxidant, catalyzing the production of damaging reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[6] This induced oxidative stress leads to the damage of key cellular components.

-

Inhibition of Iron-Dependent Enzymes: The generation of ROS by the this compound-iron complex leads to the inactivation of ROS-sensitive, iron-dependent enzymes. A key target is aconitase, a critical enzyme in the tricarboxylic acid (TCA) cycle.[6] Inhibition of iron-containing enzymes in the respiratory chain also contributes to its efficacy.[5][7]

Under near-UV irradiation, this compound decomposition has also been shown to generate hydroxyl radicals and superoxide anions, contributing to its bactericidal effects.[8][9]

Caption: this compound disrupts iron homeostasis by chelating intracellular iron, forming a complex that generates ROS, which in turn inactivates essential iron-dependent enzymes and causes cellular damage.

Compromising the Bacterial Cell Membrane

This compound directly interacts with the bacterial cell membrane, leading to metabolic inhibition and disruption of barrier function.[1][2] Studies using model lipid membranes have shown that this compound can insert itself into the lipid layers, with a stronger effect observed on membranes mimicking those of E. coli compared to S. aureus.[10] This interaction can alter membrane permeability and disrupt the membrane potential, although it does not always cause major morphological changes or cell lysis.[1][5][11] The specific effect depends on the lipid composition of the bacterial membrane, suggesting that lipids are a key structural element in its mechanism of action.[10]

Inhibition of Cellular Respiration and Metabolism

A significant consequence of this compound's action is the potent suppression of bacterial respiration in both Gram-positive and Gram-negative bacteria.[1][11] This is likely a downstream effect of both iron chelation, which disrupts iron-dependent respiratory chain enzymes, and direct membrane perturbation.[12][13] The inhibition of respiration leads to a decrease in intracellular ATP levels, impairing the cell's bioenergetic state.[4] Furthermore, this compound has been shown to strongly inhibit the incorporation of essential precursors into macromolecules, blocking the synthesis of both nucleic acids (from adenine) and proteins (from amino acids).[1]

Quantitative Data: Antibacterial Efficacy

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The tables below summarize reported MIC values for this compound against a range of bacterial species.

Table 1: MIC of this compound Against Various Bacterial Species

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Streptococcus mutans | Various | 0.3 | [14] |

| Streptococcus sobrinus | Various | 1.0 | [14] |

| Streptococcus pneumoniae (Antibiotic-Susceptible) | Various | 0.5 | [14] |

| Streptococcus pneumoniae (Antibiotic-Resistant) | Various | 0.3 - 1.0 | [7][14] |

| Streptococcus pyogenes | Various | 0.3 | [14] |

| Staphylococcus aureus (Methicillin-Susceptible) | Various | 30 - 32 | [5][7][14] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | Various | 32 - 50 | [5][14] |

| Aggregatibacter actinomycetemcomitans | Various | 0.5 | [14] |

| Porphyromonas gingivalis | Various | 1.0 | [7][14] |

| Prevotella intermedia | Various | 30 | [14] |

| Fusobacterium nucleatum | Clinical Isolates | 50 | [14][15] |

| Escherichia coli | ATCC 35218 | 8 | [5] |

| Bacillus subtilis | 168 | 8 |[5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[16][17]

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[15]

-

Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations. Typically, 100 µL of broth is used in each well.[18][19]

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar plate for 18-24 hours. Select several colonies to inoculate a sterile broth (e.g., Tryptic Soy Broth or CAMHB) and incubate until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

-

Standardization of Inoculum: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

-

Inoculation: Add 100 µL of the final diluted inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.

-

Controls: Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).

-

Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[18]

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[16]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Bacterial Membrane Potential Assay

This assay uses a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)], to measure changes in bacterial membrane potential.[21][22] In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization causes the dye to be released, resulting in an increase in fluorescence.[23]

Protocol: Membrane Potential Assay using DiSC₃(5)

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase (OD₆₀₀ of ~0.5-0.6). Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).[24]

-

Resuspension: Resuspend the washed cells in the same buffer to a final OD₆₀₀ of 0.05.[24]

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow the dye to equilibrate and quench.[5][25]

-

Fluorescence Measurement: Transfer the cell suspension to a cuvette in a fluorometer. Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.[24]

-

Baseline Reading: Record the stable, quenched baseline fluorescence for several minutes.

-

This compound Addition: Add this compound at the desired concentration to the cuvette and immediately begin recording the change in fluorescence. An increase in fluorescence indicates membrane depolarization.

-

Positive Control: After the this compound-induced signal plateaus, add a known membrane-depolarizing agent (e.g., valinomycin or polymyxin B) as a positive control to achieve maximum depolarization.[21][25]

-

Data Analysis: Normalize the fluorescence data to the initial baseline and the maximum fluorescence achieved with the positive control to quantify the extent of depolarization.

Caption: Experimental workflow for assessing bacterial membrane depolarization using the voltage-sensitive dye DiSC₃(5).

Intracellular Iron Measurement Assay

The ability of this compound to chelate intracellular iron can be confirmed using iron-specific fluorescent probes or by quantitative methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A common method involves using a colorimetric reagent like Ferrozine.[26][27]

Protocol: Ferrozine-Based Intracellular Iron Assay

-

Cell Culture and Treatment: Grow bacteria to a desired density (e.g., mid-log phase). Treat one culture with this compound for a specified time, leaving another as an untreated control.

-

Cell Harvesting and Lysis: Harvest a known number of cells from both cultures by centrifugation. Wash the pellets with an iron-free buffer (e.g., PBS with EDTA) to remove extracellular iron. Resuspend the pellets in an iron-free lysis buffer and lyse the cells (e.g., by sonication or chemical lysis).

-

Protein Precipitation: Add a protein precipitant (e.g., a mixture of HCl and trichloroacetic acid) to the cell lysates to release iron from proteins. Centrifuge to pellet the precipitated proteins.

-

Iron Reduction: Transfer the supernatant to a new tube. Add a reducing agent (e.g., hydroxylamine HCl or ascorbic acid) to reduce all Fe³⁺ to Fe²⁺, as Ferrozine specifically reacts with Fe²⁺.

-

Colorimetric Reaction: Add Ferrozine solution to the samples. Ferrozine forms a stable magenta-colored complex with Fe²⁺. Allow the reaction to proceed for a set time.

-

Spectrophotometry: Measure the absorbance of the magenta complex at ~562 nm using a spectrophotometer.

-

Quantification: Create a standard curve using known concentrations of an iron standard (e.g., FeCl₃ or ferrous ammonium sulfate). Use the standard curve to calculate the iron concentration in the bacterial lysates.

-

Normalization: Normalize the iron content to the initial cell number or total protein concentration to determine the intracellular iron concentration.

Caption: Workflow for the colorimetric quantification of intracellular bacterial iron using the Ferrozine assay.

Bacterial Enzyme Inhibition Assay

This general protocol can be adapted to measure the inhibition of specific bacterial enzymes by this compound.[28][29]

Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a suitable buffer at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, its specific substrate, and this compound.[28]

-

Reaction Setup: In a microplate or cuvette, combine the buffer, the enzyme solution, and varying concentrations of this compound (the inhibitor). Include a control reaction with no inhibitor.

-

Pre-incubation: Allow the enzyme and this compound to pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow for binding.[30]

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

-

Monitor Reaction: Monitor the rate of the reaction by measuring the increase in product or decrease in substrate over time. This is often done using a spectrophotometer to measure changes in absorbance.

-

Data Analysis: Plot the reaction rate as a function of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Caption: A generalized workflow for determining the inhibitory activity of this compound against a specific bacterial enzyme.

Conclusion

The antibacterial mechanism of this compound is complex and multifaceted, targeting several vital bacterial processes simultaneously. Its primary modes of action—disrupting iron homeostasis, generating oxidative stress, compromising the cell membrane, and inhibiting respiration and macromolecular synthesis—make it a robust antimicrobial agent. This pleiotropic activity is advantageous as it may reduce the likelihood of bacteria developing resistance through single-point mutations. Furthermore, studies have shown that this compound can act synergistically with conventional antibiotics like tetracyclines, potentially by inhibiting efflux pumps, and with bismuth drugs by enhancing their uptake.[17][31] These characteristics highlight this compound's potential not only as a standalone antibacterial agent but also as a valuable component in combination therapies to combat drug-resistant bacterial infections. Further research into its precise molecular interactions and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. The mechanism of the bactericidal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound disrupts iron homeostasis and reduces virulence in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Selectively Enhances the Antibacterial Activity of Tetracyclines against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prooxidant action of this compound: this compound-iron dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Generation of reactive oxygen species from this compound under near-UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Searching for the role of membrane lipids in the mechanism of antibacterial effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mechanism of the Bactericidal Activity of this compound [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial activity of this compound against both antibiotic-resistant and -susceptible pathogenic bacteria that predominate in the oral cavity and upper airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journalwjarr.com [journalwjarr.com]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. This compound potentiates antimicrobial activity of bismuth drugs: a combination therapy for overcoming antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. goldbio.com [goldbio.com]

- 19. protocols.io [protocols.io]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. microbiologyresearch.org [microbiologyresearch.org]

- 22. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 25. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. superchemistryclasses.com [superchemistryclasses.com]

- 29. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. This compound Selectively Enhances the Antibacterial Activity of Tetracyclines against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Hinokitiol's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinokitiol (β-thujaplicin), a natural tropolone derivative found in the heartwood of cupressaceous trees, has garnered significant attention for its wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] A growing body of evidence highlights its potent anti-inflammatory effects, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth analysis of this compound's mechanisms of action in modulating key inflammatory signaling pathways. It summarizes quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions to serve as a comprehensive resource for researchers in the field.

Core Inflammatory Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been consistently shown to be a potent inhibitor of this pathway.[2]

Mechanism of Action: In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)), the IκB kinase (IKK) complex phosphorylates IκBα. This targets IκBα for ubiquitination and proteasomal degradation, freeing NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus. This compound intervenes by:

-

Preventing IκBα Degradation: It maintains cytoplasmic levels of IκBα, thus keeping NF-κB in its inactive, cytoplasm-sequestered state.[3][4][5]

-

Reducing p65 Nuclear Translocation: By stabilizing IκBα, this compound significantly reduces the amount of the active p65 subunit that can enter the nucleus to initiate gene transcription.[3][4]

This inhibition leads to a marked downstream reduction in the expression of NF-κB target genes, including TNF-α, IL-1β, and IL-6.[3][5]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK cascades are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. This compound's interaction with these pathways is complex and can be context-dependent.

Mechanism of Action:

-

Inhibition: In several models, this compound suppresses the phosphorylation, and thus activation, of ERK and Akt (a kinase in a related pathway), leading to reduced expression of pro-inflammatory and metastatic factors like heparanase.[6] It can also inhibit PLCγ2/PKC cascades upstream of MAPKs.[7]

-

Activation: Conversely, in certain cancer cell lines, this compound has been shown to activate the ERK pathway, which, in combination with other signals, can lead to pro-apoptotic effects rather than pro-survival outcomes.[8][9] For instance, in melanoma cells, this compound activates an ERK/MKP-3/proteosome pathway that ultimately downregulates the survival protein survivin.[8]

This dual regulatory capacity suggests that this compound's effect on MAPK signaling is highly dependent on the cellular environment and stimulus.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a critical role in the innate immune system by responding to pathogenic microbes and endogenous danger signals. Its aberrant activation is linked to a variety of inflammatory diseases.

Mechanism of Action: NLRP3 activation is a two-step process:

-

Priming (Signal 1): An initial stimulus (e.g., LPS via TLR4) triggers the NF-κB pathway, leading to the increased synthesis of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A second stimulus (e.g., ATP, nigericin) causes events like potassium (K+) efflux, which triggers the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1). This leads to the autocatalytic cleavage of pro-caspase-1 into active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

This compound has been shown to suppress NLRP3 inflammasome activation in models of periodontitis.[3][10] While it does not appear to affect the transcription of the Nlrp3 gene itself, it significantly reduces the downstream production of IL-1β and IL-6, suggesting it interferes with the assembly or activation steps of the complex.[3]

Other Modulated Pathways

-

SIRT1 Pathway: In human keratinocytes, the anti-inflammatory action of this compound is mediated by Sirtuin 1 (SIRT1), a histone deacetylase known to suppress inflammation and oxidative stress.[3][11] this compound upregulates SIRT1 expression, which in turn inhibits the NF-κB pathway.[11][12]

-

Wnt/β-catenin Pathway: this compound has been observed to inhibit the Wnt/β-catenin signaling pathway in chondrocytes, leading to the downregulation of matrix metalloproteinases (MMP-1, -3, -13) that are involved in cartilage degradation.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Stimulus | This compound Concentration | Effect | Reference(s) |

|---|---|---|---|---|---|

| TNF-α Production (IC50) | RAW264.7 Macrophages | LPS | 212 µM | 50% inhibition | [3][13] |

| IL-8 mRNA Expression | Human Corneal Epithelial (HCE) | poly(I:C) | 100 µM | Reduced to 58.77% of stimulated control | [3][4][14] |

| IL-6 mRNA Expression | Human Corneal Epithelial (HCE) | poly(I:C) | 100 µM | Reduced to 64.64% of stimulated control | [3][4][14] |

| IL-1β mRNA Expression | Human Corneal Epithelial (HCE) | poly(I:C) | 100 µM | Reduced to 54.19% of stimulated control | [3][4][14] |

| NO Production | RAW264.7 Macrophages | LPS | 200 µM | Suppressed iNOS transcription and NO production |[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Administration | This compound Dosage | Effect | Reference(s) |

|---|---|---|---|---|---|

| Rat | Thromboembolic Stroke (MCAO) | Intraperitoneal | 0.2 and 0.5 mg/kg | Reduced infarct size, improved neurobehavioral deficits, inhibited HIF-1α, iNOS, TNF-α | [7] |

| Rat | Hemorrhagic Shock & Resuscitation | Intravenous | 1.7 mg/kg | Attenuated hepatic injury, decreased p65 phosphorylation, reduced IκBα degradation | [3] |

| Mouse | Ligature-Induced Periodontitis | Not specified | Not specified | Suppressed NLRP3 inflammasome in gingiva |[3][10] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's anti-inflammatory properties.

Cell Viability Assay (MTT / CCK-8)

-

Objective: To determine the cytotoxic concentration of this compound and ensure that observed anti-inflammatory effects are not due to cell death.

-

Methodology:

-

Seeding: Cells (e.g., RAW264.7, HCE) are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/well and allowed to adhere overnight.[14]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1-200 µM) or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a specified period (e.g., 24 or 48 hours).[9][14]

-

Reagent Addition: The treatment medium is removed. For an MTT assay, medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, and cells are incubated for 3-4 hours. For a CCK-8 assay, medium containing 10% Cell Counting Kit-8 reagent is added, and cells are incubated for 1-3 hours.[14][15]

-

Measurement: For MTT, the medium is removed, and DMSO is added to dissolve the formazan crystals. For CCK-8, no further steps are needed. The absorbance is measured using a microplate reader at 490 nm for MTT (formazan) or 450 nm for CCK-8.[14][15]

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To quantify the mRNA levels of pro-inflammatory genes.

-

Methodology:

-

Cell Treatment: Cells are pre-treated with this compound for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent (e.g., 1 µg/mL LPS) for a duration sufficient to induce gene expression (e.g., 4-6 hours).[4]

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers (for targets like TNF-α, IL-6, IL-1β), and a fluorescent dye (e.g., SYBR Green). The reaction is run on a real-time PCR cycler.

-

Analysis: The expression level of target genes is normalized to a housekeeping gene (e.g., GAPDH, β-actin). The relative quantification is often calculated using the 2-ΔΔCt method.[5]

-

Protein Level Analysis (Western Blotting)

-

Objective: To detect and quantify the levels of specific proteins involved in inflammatory signaling pathways.

-

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a specific extraction kit.[4]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-ERK, anti-IκBα).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and are typically normalized to a loading control like β-actin or GAPDH.[4][7]

-

Cytokine Secretion Measurement (ELISA)

-

Objective: To measure the concentration of secreted pro-inflammatory cytokines in cell culture supernatant or serum.

-

Methodology:

-

Sample Collection: Following cell treatment, the culture supernatant is collected and centrifuged to remove cellular debris. For in vivo studies, blood is collected and processed to obtain serum.[4]

-

Assay Performance: An enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit specific for the cytokine of interest (e.g., human IL-8, mouse TNF-α).

-

Procedure: The assay is run according to the manufacturer's protocol, which typically involves adding the samples to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody, an enzyme conjugate, and a substrate.

-

Measurement: The resulting colorimetric reaction is stopped, and the absorbance is read at a specific wavelength.

-

Analysis: The concentration of the cytokine in the samples is determined by interpolating from a standard curve generated with known concentrations of the recombinant cytokine.[4]

-

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Health Benefits and Pharmacological Properties of this compound [mdpi.com]

- 4. Anti-inflammatory effects of this compound on human corneal epithelial cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound reduces tumor metastasis by inhibiting heparanase via extracellular signal-regulated kinase and protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Natural Tropolone Derivative, Offers Neuroprotection from Thromboembolic Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses growth of B16 melanoma by activating ERK/MKP3/proteosome pathway to downregulate survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Exhibits Antitumor Properties through Induction of ROS-Mediated Apoptosis and p53-Driven Cell-Cycle Arrest in Endometrial Cancer Cell Lines (Ishikawa, HEC-1A, KLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psecommunity.org [psecommunity.org]

- 11. Therapeutic Effects of this compound through Regulating the SIRT1/NOX4 against Ligature-Induced Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Improving the Cytotoxic Activity of this compound from Drug-Loaded Phytosomal Formulation Against Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Hinokitiol's Neuroprotective Potential in Ischemic Stroke: A Technical Guide

An In-depth Examination of the Preclinical Evidence and Mechanisms of Action for Researchers and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively contribute to neuronal cell death and brain injury. The quest for effective neuroprotective agents that can mitigate this damage remains a critical area of research. Hinokitiol (β-thujaplicin), a natural tropolone derivative found in the heartwood of cupressaceous trees, has emerged as a promising candidate due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound in preclinical models of ischemic stroke, with a focus on its mechanisms of action, detailed experimental protocols, and quantitative data to support its therapeutic potential.

Core Neuroprotective Effects of this compound in Ischemic Stroke Models

Preclinical studies have demonstrated that this compound confers significant neuroprotection in a rat model of thromboembolic stroke induced by middle cerebral artery occlusion (MCAO).[1][2][3] Administration of this compound prior to the ischemic insult has been shown to reduce the extent of brain damage and improve functional outcomes.

Reduction of Cerebral Infarct Volume

The primary measure of the efficacy of a neuroprotective agent in ischemic stroke models is its ability to reduce the volume of infarcted brain tissue. In a key study, intraperitoneal administration of this compound at doses of 0.2 and 0.5 mg/kg, 30 minutes before MCAO, resulted in a dose-dependent and significant reduction in the total infarct volume compared to vehicle-treated animals.[1][2][3]

Amelioration of Neurological Deficits

Consistent with the reduction in brain tissue damage, this compound treatment also led to a significant improvement in neurological function. The neurological deficit scores, which assess various sensorimotor and reflex functions, were markedly lower in rats treated with this compound compared to the control group, indicating a preservation of neurological function.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the neuroprotective effects of this compound in a rat MCAO model.

Table 1: Effect of this compound on Total Infarct Volume

| Treatment Group | Dose (mg/kg) | Total Infarct Volume (% of Ischemic Hemisphere) |

| Sham | - | 0 |

| Vehicle (Solvent) | - | 45.3 ± 2.8 |

| This compound | 0.2 | 30.1 ± 2.1 |

| This compound | 0.5 | 18.5 ± 1.7 |

*Data are presented as mean ± SEM. *p < 0.001 compared to the vehicle-treated group. Data extracted from Jayakumar et al., 2013.[1]

Table 2: Effect of this compound on Neurological Deficit Score

| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (at 24h post-MCAO) |

| Sham | - | 0 |

| Vehicle (Solvent) | - | 3.8 ± 0.2 |

| This compound | 0.2 | 2.5 ± 0.3 |

| This compound | 0.5 | 1.6 ± 0.2 |

*Data are presented as mean ± SEM. *p < 0.001 compared to the vehicle-treated group. Neurological scores were based on a scale where higher scores indicate greater deficit. Data extracted from Jayakumar et al., 2013.[1]

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted mechanism that involves the attenuation of key pathological processes triggered by cerebral ischemia. The primary mechanisms identified are the inhibition of inflammatory responses and apoptosis.[1][3][4]

Anti-inflammatory Effects

Ischemic stroke is associated with a robust inflammatory response characterized by the production of pro-inflammatory cytokines and enzymes that exacerbate brain injury. This compound has been shown to suppress the expression of two critical mediators of inflammation in the ischemic brain:

-

Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine that plays a pivotal role in the inflammatory cascade following cerebral ischemia.[1]

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide, which can be neurotoxic in the ischemic brain.[1][3]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss after an ischemic stroke. This compound has been demonstrated to inhibit apoptosis by downregulating the expression of key proteins in the apoptotic pathway:

-

Hypoxia-Inducible Factor-1α (HIF-1α): A transcription factor that is activated under hypoxic conditions and can promote apoptosis.[1][3]

-

Active Caspase-3: A critical executioner caspase in the apoptotic cascade.[1][3]

The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects.

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, based on the procedures described by Jayakumar et al. (2013).[1]

Animal Model: Thromboembolic Stroke (MCAO)

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A 4-0 monofilament nylon suture, with its tip rounded by heating and coated with poly-L-lysine, is introduced into the ECA lumen.

-

The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is maintained for a specified duration (e.g., 90 minutes).

-

For reperfusion, the suture is withdrawn after the occlusion period.

-

-

This compound Administration: this compound (0.2 or 0.5 mg/kg) or vehicle (solvent) is administered via intraperitoneal (i.p.) injection 30 minutes prior to the onset of MCAO.

Assessment of Cerebral Infarct Volume

-

Brain Tissue Collection: 24 hours after MCAO, rats are euthanized, and their brains are rapidly removed and placed in cold saline.

-

Brain Slicing: The brain is sectioned into 2 mm-thick coronal slices using a brain matrix.

-

TTC Staining: The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

-

Image Analysis: The stained slices are photographed, and the infarct area (pale white) and the total area of the ipsilateral hemisphere are measured using image analysis software (e.g., ImageJ). The infarct volume is calculated by integrating the infarct area over the slice thickness.

Neurological Deficit Scoring

-

Evaluation Time Points: Neurological function is assessed at 1 and 24 hours after MCAO.

-

Scoring System: A multi-point scoring system is used to evaluate various aspects of neurological function, including:

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Decreased resistance to lateral push.

-

3: Unidirectional circling.

-

4: Spontaneous circling.

-

5: No spontaneous movement.

-

-

Blinded Assessment: The neurological evaluation is performed by an observer who is blinded to the treatment groups.

Western Blot Analysis

-

Protein Extraction: At 24 hours post-MCAO, the ischemic brain tissue is homogenized in lysis buffer containing protease inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for HIF-1α, iNOS, TNF-α, active caspase-3, and a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry and normalized to the loading control.

The following diagram provides a visual representation of the experimental workflow.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound possesses significant neuroprotective properties in the context of ischemic stroke. Its ability to reduce infarct volume, improve neurological outcomes, and target key inflammatory and apoptotic pathways makes it a compelling candidate for further investigation. Future research should focus on:

-

Dose-response and therapeutic window studies: To determine the optimal dosing regimen and the time frame after stroke onset during which this compound administration is effective.

-

Long-term functional outcome studies: To assess the effects of this compound on long-term recovery and cognitive function.

-

Investigation in other stroke models: To validate its efficacy in models that more closely mimic the heterogeneity of human stroke.

-

Pharmacokinetic and safety profiling: To evaluate its absorption, distribution, metabolism, excretion, and potential toxicity.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound, a natural tropolone derivative, offers neuroprotection from thromboembolic stroke in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Hinokitiol: A Technical Guide

An In-depth Examination of the Broad-Spectrum Antimicrobial Activity of Hinokitiol for Researchers and Drug Development Professionals

This compound (β-thujaplicin), a natural monoterpenoid found in the heartwood of Cupressaceae family trees, has garnered significant scientific interest for its potent and broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound against a wide range of bacteria, fungi, and viruses, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Antibacterial Activity

This compound has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Its activity is particularly notable against oral, nasal, and nasopharyngeal pathogens.

Quantitative Antibacterial Data

The antibacterial efficacy of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death.

| Bacterium | Strain | MIC (µg/mL) | MBC (µM) | Reference |

| Staphylococcus aureus | IFO 12732 | - | - | [1] |

| Staphylococcus aureus | ATCC 29213 | 32 | - | [2] |

| Staphylococcus aureus | (Methicillin-Resistant) | 30 - 50 | 50 - 130 | [3][4][5] |

| Staphylococcus epidermidis | IFO-12993 | 0.16 - 0.2 | - | [3][6] |

| Bacillus subtilis | - | 8 - 80 | - | [2][3] |

| Streptococcus mutans | - | 0.3 | - | [2][4] |

| Streptococcus pneumoniae | (Antibiotic-Resistant) | 0.3 - 1.0 | - | [2] |

| Streptococcus pneumoniae | (Antibiotic-Susceptible) | 0.5 | - | [2] |

| Streptococcus pyogenes | - | 0.3 | - | [4] |

| Escherichia coli | IFO 3301 | - | - | [1] |

| Escherichia coli | ATCC 35218 | 8 - 80 | - | [2][3] |

| Pseudomonas aeruginosa | - | 320 | - | [3] |

| Porphyromonas gingivalis | - | 1.0 | - | [2][4] |

| Aggregatibacter actinomycetemcomitans | - | 0.5 | - | [4] |

| Chlamydia trachomatis | D/UW-3/Cx | 32 | - | [7] |

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Synergistic Antibacterial Activity

This compound has been shown to act synergistically with conventional antibiotics, enhancing their efficacy and in some cases, reversing antibiotic resistance. A notable example is its synergy with tetracyclines against Staphylococcus aureus.

| Antibiotic | S. aureus Strain | This compound Concentration (µg/mL) | Fold Reduction in Antibiotic MIC | Fractional Inhibitory Concentration Index (FICI) | Reference |

| Tetracycline | ATCC 43300 | 1 | - | ≤0.5 | [2][8] |

| Tigecycline | ATCC 43300 | 1 | 4 | 0.271 | [2] |

| Minocycline | ATCC 43300 | 1 | 8 | 0.151 | [2] |

| Chlortetracycline | ATCC 43300 | 1 | 16 | 0.0912 | [2] |

An FICI of ≤0.5 is indicative of a synergistic interaction.

Antifungal Activity

This compound exhibits potent antifungal activity against a range of fungal pathogens, including yeasts and molds.

Quantitative Antifungal Data

| Fungus | Strain | MIC (µg/mL) | Reference |

| Candida albicans | NIH A-207 | 5 | [3] |

| Candida albicans | (Multiple azole-resistant strains) | 0.5 - 2 | [3] |

| Candida albicans | - | 8.21 | [9] |

| Aspergillus fumigatus | - | 2 | [10] |

| Botrytis cinerea | - | 40 (complete inhibition) | [3] |

| Saprolegnia spp. | - | 12.5 | [3] |

| Aphanomyces spp. | - | 12.5 | [3] |

| Achlya spp. | - | 12.5 | [3] |

| Daedalea dickinsii | IFO-4979 | 0.2 | [11] |

Antiviral Activity

The antiviral properties of this compound are linked to its function as a zinc ionophore, facilitating the transport of zinc ions into cells, which can inhibit viral replication.

Quantitative Antiviral Data

While specific IC50 values are not consistently reported across studies, research has demonstrated significant inhibition of viral replication.

| Virus | Effect | Reference |

| Human Rhinovirus | Inhibition of multiplication | [12][13] |

| Coxsackievirus | Inhibition of multiplication | [12][13] |

| Mengovirus | Inhibition of multiplication | [12][13] |

Mechanisms of Antimicrobial Action

The broad-spectrum antimicrobial activity of this compound stems from its multifaceted mechanisms of action, which include disruption of the cell membrane, chelation of essential metal ions, and interference with key cellular processes.

Disruption of Cell Membrane Integrity

This compound's lipophilic nature allows it to intercalate into the lipid bilayer of microbial cell membranes. This insertion disrupts membrane integrity and function.[14] The interaction appears to be stronger with membranes of E. coli compared to S. aureus, potentially explaining some of the observed differences in susceptibility.[14] This disruption can lead to increased membrane permeability and dissipation of the membrane potential, which is crucial for cellular energy production and survival.[3][15]

Iron Chelation and Disruption of Iron Homeostasis

This compound is a potent iron chelator.[16][17] Iron is an essential cofactor for numerous microbial enzymes, particularly those involved in cellular respiration and DNA synthesis. By chelating intracellular iron, this compound deprives the microbe of this critical element, leading to the inhibition of these vital metabolic pathways.[16][17] This disruption of iron homeostasis can also induce oxidative stress.[17]

Inhibition of Mitochondrial Respiration

In fungi, this compound has been shown to inhibit the activities of mitochondrial respiratory chain complexes I and II.[16] This leads to a reduction in the mitochondrial membrane potential, decreased intracellular ATP synthesis, and an increase in detrimental intracellular reductive stress, ultimately retarding fungal growth.[16]

Antiviral Mechanism via Zinc Ionophore Activity

This compound acts as a zinc ionophore, transporting zinc ions across the cell membrane.[12][13] An increased intracellular concentration of zinc ions can interfere with the replication machinery of certain viruses, particularly RNA viruses, by inhibiting the proper processing of viral polyproteins.[12][13]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for determining the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Observation: The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic effect of this compound in combination with other antimicrobial agents.

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and serial dilutions of the second antimicrobial agent along the columns.

-

Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and incubated as described for the MIC assay.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpretation: A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

References

- 1. The mechanism of the bactericidal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Selectively Enhances the Antibacterial Activity of Tetracyclines against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activity of this compound against both antibiotic-resistant and -susceptible pathogenic bacteria that predominate in the oral cavity and upper airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial and anticancer potential of this compound against oral pathogens and oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity and metalloprotease inhibition of this compound-related compounds, the constituents of Thujopsis dolabrata S. and Z. hondai MAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro inhibitory effects of this compound on proliferation of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Selectively Enhances the Antibacterial Activity of Tetracyclines against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | this compound inhibits Aspergillus fumigatus by interfering with the cell membrane and cell wall [frontiersin.org]

- 11. Antifungal activity of this compound-related compounds on wood-rotting fungi and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity of the zinc ionophores pyrithione and this compound against picornavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of the Zinc Ionophores Pyrithione and this compound against Picornavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Searching for the role of membrane lipids in the mechanism of antibacterial effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound chelates intracellular iron to retard fungal growth by disturbing mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound disrupts iron homeostasis and reduces virulence in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Hinokitiol: A Technical Guide to its Potential as a Food Preservative and Antibrowning Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinokitiol (β-thujaplicin), a natural monoterpenoid derived from the heartwood of Cupressaceae family trees, presents significant potential as a dual-action agent in food preservation.[1] Its well-documented antimicrobial and antibrowning properties stem from a unique molecular structure and potent biochemical activities. This technical guide provides an in-depth analysis of this compound's mechanisms of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its current safety and regulatory standing.

Introduction

The demand for natural and effective food preservatives is escalating due to consumer preferences and regulatory scrutiny of synthetic additives. This compound has emerged as a promising candidate, demonstrating a broad spectrum of activity against foodborne pathogens and the ability to inhibit enzymatic browning, a major cause of quality degradation in fruits, vegetables, and seafood.[1][2] In Japan, it is already a registered food additive.[1] This document serves as a comprehensive resource for researchers and professionals exploring the application of this compound in food systems.

Mechanisms of Action

Antimicrobial Activity

This compound's antimicrobial efficacy is largely attributed to its potent metal ion-chelating activity and its ability to disrupt essential cellular processes in microorganisms.[1] The primary mechanism involves the inhibition of metabolic pathways related to the cell membrane, specifically affecting respiration and permeability.[3][4] By disrupting these vital functions, this compound effectively inhibits the growth of a wide range of bacteria and fungi.[5][6] Studies have shown that this compound can suppress the respiration of both Escherichia coli and Staphylococcus aureus.[3][4] Furthermore, it has been observed to inhibit the incorporation of adenine and amino acids into nucleic acids and proteins, respectively.[3][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The Mechanism of the Bactericidal Activity of this compound [jstage.jst.go.jp]

- 4. The mechanism of the bactericidal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kiseitec [kiseitec.com]

Hinokitiol's Impact on Cell Signaling Pathways in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokitiol, a natural tropolone derivative found in the heartwood of cupressaceous trees, has garnered significant attention for its diverse biological activities, including its potent anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, with a focus on its modulation of key cell signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

This compound's anti-tumor activities are multifaceted, encompassing the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of metastasis and cancer stemness.[3][4][5] These effects are orchestrated through the compound's intricate interactions with a variety of signaling cascades, including the AKT/mTOR, MAPK/ERK, and STAT3 pathways. This guide will systematically dissect these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling networks to facilitate a deeper understanding of this compound's therapeutic potential.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed effects on key protein markers involved in critical signaling pathways.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Endometrial Cancer | Ishikawa | ~25-50 | 48 | [1] |

| Endometrial Cancer | HEC-1A | ~25-50 | 48 | [1] |

| Endometrial Cancer | KLE | ~5-10 | 48 | [1] |

| Osteosarcoma | U-2 OS | 25 | 48 | [6] |

| Osteosarcoma | MG-63 | 36 | 48 | [6] |

| Breast Cancer | MCF-7 | 39.33 (µg/mL) | 48 | [7] |

| Breast Cancer | MDA-MB-231 | 8.38 (µg/mL) | 48 | [7] |

| Melanoma | C32 | <40 | 24 | [8] |

| Melanoma | COLO 829 | <40 | 24 | [8] |

Table 2: Modulation of Key Signaling Proteins by this compound in Cancer Cells

| Signaling Pathway | Protein | Effect | Cancer Cell Line(s) | Reference |

| Apoptosis | p-p53 | Increased | MCF-7, T47D, MDA-MB-231 | [9] |

| Cleaved PARP | Increased | MCF-7, T47D, MDA-MB-231, Ishikawa, HEC-1A, KLE | [1][9] | |

| Cleaved Caspase-3 | Increased | Ishikawa, HEC-1A, KLE | [1] | |

| Bax/Bcl-2 ratio | Increased | Ishikawa, HEC-1A, KLE | [1] | |

| Autophagy | LC3B-II | Increased | Murine breast and colorectal cancer cells, Endometrial cancer cells | [1][10] |

| p62/SQSTM1 | Decreased | Endometrial cancer cells | [1] | |

| Cell Cycle | p53 | Increased | Ishikawa, HEC-1A, KLE | [1] |

| Cyclin D1 | Decreased | Ishikawa, HEC-1A, KLE | [1] | |

| CDK4 | Decreased | Ishikawa, HEC-1A, KLE | [1] | |

| AKT/mTOR | p-AKT | Decreased | Murine breast and colorectal cancer cells, B16F10, CT26 | [3][10] |

| p-mTOR | Decreased | Murine breast and colorectal cancer cells, B16F10, CT26 | [3][10] | |

| p-p70S6K | Decreased | Murine breast and colorectal cancer cells, B16F10, CT26 | [3][10] | |

| MAPK/ERK | p-ERK1/2 | Modulated (Increased or Decreased depending on cell line) | Ishikawa, HEC-1A, KLE | [1] |

| Metastasis | MMP-2 | Decreased | B16-F10 | [11] |

| MMP-9 | Decreased | B16-F10 | [11] | |

| Heparanase | Decreased | B16F10, 4T1 | [12] | |

| Stemness | CD44 | Decreased | MCF-7, T47D, MDA-MB-231 | [9] |

| Nanog | Decreased | MCF-7, T47D, MDA-MB-231 | [9] | |

| SOX2 | Decreased | MCF-7, T47D, MDA-MB-231 | [9] | |

| Oct4 | Decreased | MCF-7, T47D, MDA-MB-231 | [9] |

Core Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is underpinned by its ability to interfere with multiple, often interconnected, signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cells through both p53-dependent and -independent mechanisms.[1][9] In endometrial cancer cells, this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.[1] This is accompanied by an upregulation of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-3 and cleavage of PARP.[1] Furthermore, this compound enhances apoptosis by increasing levels of cleaved poly-ADP-ribose polymerase (PARP) and phospho-p53 in breast cancer cells.[9]

Caption: this compound-induced apoptotic pathway in cancer cells.

Modulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. This compound has been demonstrated to induce autophagic cell death in several cancer models.[10] In murine breast and colorectal cancer cells, this compound induces autophagy by downregulating the AKT/mTOR signaling pathway.[10] This is evidenced by decreased phosphorylation of AKT, mTOR, and their downstream target p70S6K.[3][10] The induction of autophagy is further confirmed by the increased expression of the autophagy marker LC3B-II.[1][10] In some contexts, this compound-induced autophagy is a mechanism of cell death, as inhibition of autophagy can rescue cells.[10]

Caption: this compound induces autophagy via the AKT/mTOR pathway.

Cell Cycle Arrest

This compound can impede cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[1][4] This is achieved by modulating the expression of key cell cycle regulatory proteins. In endometrial cancer cells, this compound treatment leads to the upregulation of the tumor suppressor p53 and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1] The inhibition of cyclin D1 and CDK4 prevents the cell from transitioning from the G1 to the S phase, thereby halting proliferation.

Caption: this compound induces G1 phase cell cycle arrest.

Inhibition of Metastasis and Stemness

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to suppress tumor metastasis by inhibiting the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[11] Additionally, this compound has been shown to downregulate heparanase expression, another key enzyme in metastasis, via the AKT and ERK signaling pathways.[12]

Furthermore, this compound targets cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, and relapse. In breast cancer cells, this compound has been shown to inhibit stemness-progression by reducing the expression of the stem cell marker CD44 and key transcription factors Nanog, SOX2, and Oct4.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM) for specified time periods (e.g., 24, 48, 72 hours).[1][9]

-

MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[9][13]

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[1][9]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.[1][9]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Cells are treated with this compound, harvested, and lysed in a suitable lysis buffer to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested by trypsinization, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Conclusion

This compound presents a compelling profile as a potential anti-cancer agent, demonstrating a remarkable ability to modulate a multitude of signaling pathways that are fundamental to cancer cell pathobiology. Its capacity to induce apoptosis and autophagy, halt the cell cycle, and inhibit metastasis and stemness underscores its pleiotropic anti-tumor effects. The data and methodologies presented in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound. Future research should focus on elucidating the intricate crosstalk between the signaling pathways affected by this compound, identifying predictive biomarkers for patient stratification, and optimizing its delivery for enhanced efficacy and safety in clinical settings.

References

- 1. This compound Exhibits Antitumor Properties through Induction of ROS-Mediated Apoptosis and p53-Driven Cell-Cycle Arrest in Endometrial Cancer Cell Lines (Ishikawa, HEC-1A, KLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. This compound impedes tumor drug resistance by suppressing protein kinase B/mammalian targets of rapamycin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Different Cell Responses to this compound Treatment Result in Senescence or Apoptosis in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]